Oxyprothepin mesylate

Description

However, several mesylate salts of other compounds are discussed, such as nelfinavir mesylate, camostat mesylate, deferoxamine mesylate, and benztropine mesylate. For the purpose of this analysis, we will focus on general properties of mesylate salts and comparisons with structurally or functionally similar compounds described in the evidence.

Properties

CAS No. |

34775-83-2 |

|---|---|

Molecular Formula |

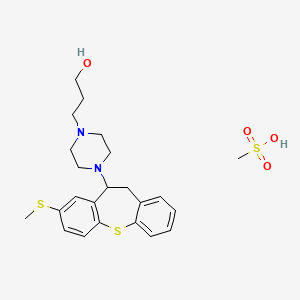

C23H32N2O4S3 |

Molecular Weight |

496.7 g/mol |

IUPAC Name |

methanesulfonic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol |

InChI |

InChI=1S/C22H28N2OS2.CH4O3S/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25;1-5(2,3)4/h2-3,5-8,16,20,25H,4,9-15H2,1H3;1H3,(H,2,3,4) |

InChI Key |

SBLPVDLCAZOCIQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Oxyprothepin mesylate involves several steps, starting with the preparation of the parent compound, Oxyprothepin. The synthetic route typically includes the following steps:

Formation of the Parent Compound: The synthesis begins with the preparation of 1-Piperazinepropanol, 4-[10,11-dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl]-.

Industrial production methods for this compound involve optimizing these reactions to achieve high yields and purity. This includes controlling reaction conditions such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Oxyprothepin mesylate undergoes various chemical reactions, including:

Substitution Reactions: The mesylate group (OSO2CH3) is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.

Scientific Research Applications

Oxyprothepin mesylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxyprothepin mesylate involves its interaction with specific molecular targets. The mesylate group enhances the compound’s solubility and stability, allowing it to effectively interact with its targets. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mesylate salts (methanesulfonate salts) are widely used in pharmaceuticals to improve solubility, bioavailability, and stability. Below is a detailed comparison of mesylate-containing compounds with overlapping therapeutic or structural features:

Table 2: Structural and Functional Comparisons

Mechanistic Insights from Comparable Mesylate Salts

Antiviral Activity :

- Nelfinavir mesylate inhibits HIV-1 protease and HSV-1 particle maturation, showing cross-reactivity between viral targets .

- Camostat mesylate outperforms reference compounds like 10-hydroxyusambarensine in binding TMPRSS2, critical for SARS-CoV-2 entry .

Cancer Therapeutics: Benztropine mesylate reduces mammosphere formation in breast cancer stem cells (IC50 = 5 µM), surpassing paclitaxel in efficacy . A mesylate salt of a VEGFR2/KDR inhibitor (compound A) demonstrated superior IC50 (2.43 nM) compared to Novartis’ PTK787 (33.3 nM) .

Chemical Enhancements :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.